molecular formula C6H3ClN4O2 B572117 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine CAS No. 1363380-51-1

5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine

Cat. No.: B572117
CAS No.: 1363380-51-1
M. Wt: 198.566
InChI Key: VYEUPRYCLWAOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Pyrazolo[1,5-A]pyrimidine (B1248293) Chemistry

The study of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, with initial research focused on the synthesis and chemical reactivity of these fused heterocyclic systems. nih.gov Early synthetic routes primarily involved the cyclization of appropriate precursors. nih.gov A widely adopted and versatile method is the condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents. mdpi.comnih.govresearchgate.net

Over the decades, the pharmacological potential of these compounds became increasingly evident. nih.gov A significant turning point occurred in the 1980s and 1990s when pyrazolo[1,5-a]pyrimidine derivatives were identified as potent inhibitors of various enzymes, especially protein kinases. nih.gov This discovery propelled the scaffold into the forefront of drug discovery, particularly in oncology. nih.govrsc.org Modern synthetic advancements include the development of microwave-assisted methods, multicomponent reactions, and palladium-catalyzed cross-coupling, which have enabled the creation of diverse and functionally complex derivatives. nih.govnih.govrsc.org

Significance of Fused Heterocycles in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, particularly those with fused ring systems, are a cornerstone of modern drug development. airo.co.inrroij.com Their structural diversity and the presence of heteroatoms like nitrogen, oxygen, and sulfur allow for specific interactions with biological targets such as enzymes and receptors. rroij.comvicihealthsciences.com This makes them highly valuable for designing new drugs with improved therapeutic effects. vicihealthsciences.comnih.gov

Fused heterocyclic compounds possess unique structural features that make them highly interesting for drug discovery. airo.co.in Their rigid frameworks can be tailored to fit precisely into the binding sites of biological molecules, leading to high specificity and potency. airo.co.invicihealthsciences.com These scaffolds are found in a vast number of pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. airo.co.innih.govmdpi.com The ability to systematically modify these core structures allows medicinal chemists to optimize pharmacological properties and develop novel therapeutic agents. rroij.com

Overview of Pyrazolo[1,5-A]pyrimidine Derivatives as Privileged Scaffolds

The pyrazolo[1,5-a]pyrimidine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govcjph.com.cn This designation is due to its proven ability to serve as a versatile template for developing potent ligands for multiple biological targets. researchgate.netcjph.com.cn The synthetic flexibility of the scaffold allows for structural modifications at various positions, enabling the fine-tuning of a compound's interaction with a specific target. mdpi.comnih.govrsc.org

The therapeutic importance of this scaffold is underscored by the number of marketed drugs that feature the pyrazolo[1,5-a]pyrimidine core. mdpi.comnih.gov For example, Larotrectinib and Entrectinib are notable Tropomyosin receptor kinase (Trk) inhibitors used in cancer therapy. mdpi.comnih.gov Other examples include Zaleplon (a hypnotic agent) and Indiplon. rsc.orgias.ac.in These compounds have demonstrated efficacy in treating a range of conditions, from cancer to central nervous system disorders. mdpi.comias.ac.inekb.eg The pyrazolo[1,5-a]pyrimidine framework is a key component in the development of inhibitors for various protein kinases, which are crucial targets in oncology. nih.govrsc.orgekb.eg Furthermore, these derivatives are being explored as allosteric modulators, which offer higher selectivity and potentially lower toxicity compared to traditional drugs. cjph.com.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-nitropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-5-1-2-10-6(9-5)4(3-8-10)11(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEUPRYCLWAOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-51-1
Record name 5-Chloro-3-nitropyrazolo(1,5-a)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1363380511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-chloro-3-nitro-pyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWD7HZN2FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 5 Chloro 3 Nitropyrazolo 1,5 a Pyrimidine and Derivatives

General Synthetic Strategies for Pyrazolo[1,5-A]pyrimidine (B1248293) Core Construction

The synthesis of the pyrazolo[1,5-a]pyrimidine nucleus is a well-documented area of heterocyclic chemistry. The most prevalent approaches involve the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) moiety. mdpi.com These methods offer versatility, allowing for the introduction of various substituents on both the pyrazole and the newly formed pyrimidine rings. nih.gov

Cyclization Reactions involving 3-Aminopyrazoles and 1,3-Biselectrophilic Compounds

A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclization reaction between 3-aminopyrazoles (also referred to as 5-aminopyrazoles due to tautomerism) and 1,3-biselectrophilic compounds. mdpi.com These biselectrophiles include a wide range of molecules such as β-dicarbonyl compounds, β-ketonitriles, and β-haloenones. nih.gov The reaction efficiently constructs the fused bicyclic system. nih.gov

The mechanism involves the 3-aminopyrazole (B16455) acting as a 1,3-bisnucleophile. The process typically begins with a nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the 1,3-biselectrophile. This is followed by an intramolecular cyclization where the pyrazolic nitrogen attacks the second electrophilic center, leading to the formation of the pyrimidine ring after a dehydration step. nih.govmdpi.com The choice of the 1,3-biselectrophilic partner is critical as it dictates the substitution pattern on the pyrimidine ring of the final product. nih.gov For instance, a study by Portilla et al. demonstrated the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields by reacting 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone. nih.gov

3-Aminopyrazole Derivative1,3-Biselectrophilic CompoundProduct TypeReference
3-Substituted-5-amino-1H-pyrazolesCyclic β-dicarbonyl compounds (e.g., 2-acetylcyclopentanone)Cyclopentapyrazolo[1,5-a]pyrimidines nih.gov
5-Amino-1H-pyrazolesβ-Dicarbonyl compoundsFused pyrazolo[1,5-a]pyrimidines nih.gov
Amino pyrazolesEnaminones (or chalcones) and sodium halides3-Halo-pyrazolo[1,5-a]pyrimidines nih.gov

Condensation Reactions in Pyrazolopyrimidine Synthesis

Condensation reactions are a frequently employed and effective strategy for synthesizing the pyrazolo[1,5-a]pyrimidine core. nih.govrsc.org This approach typically involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their chemical equivalents. nih.gov The reaction is versatile and can be performed under either acidic or basic conditions, with catalysts such as Lewis acids sometimes used to facilitate the ring-forming process. nih.gov

The reaction pathway proceeds through an initial nucleophilic addition of the amino group from the 5-aminopyrazole to an electrophilic carbonyl center of the β-dicarbonyl compound. This is followed by a cyclization step and subsequent dehydration, which expels a molecule of water to generate the aromatic pyrazolo[1,5-a]pyrimidine system. nih.gov The specific β-dicarbonyl compound used directly influences the substituents on the resulting pyrimidine ring, allowing for targeted synthesis of derivatives with desired electronic and steric properties. nih.gov A notable example is the efficient synthesis of novel pyrazolo[1,5-a]pyrimidine analogues through the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of sulfuric acid (H₂SO₄) and acetic acid (AcOH) as the solvent. nih.govresearchgate.net

Reactant 1Reactant 2ConditionsProductReference
Substituted 5-aminopyrazoles1,3-Diketones or Keto estersH₂SO₄, AcOHPyrazolo[1,5-a]pyrimidine analogues nih.govresearchgate.net
Isoflavone3-AminopyrazoleConventional Heating6,7-Diarylpyrazolo[1,5-a]pyrimidines nih.gov
Isoflavone3-AminopyrazoleMicrowave Irradiation5,6-Diarylpyrazolo[1,5-a]pyrimidines nih.gov

Multicomponent Reactions for Pyrazolo[1,5-A]pyrimidine Derivatives

Multicomponent reactions (MCRs) offer a highly efficient pathway for the synthesis of complex pyrazolo[1,5-a]pyrimidine derivatives by combining three or more reactants in a single synthetic operation. nih.govresearchgate.net These reactions are valued for their atom economy and operational simplicity.

Several MCR strategies have been developed. One prominent example is a three-component reaction utilizing a rhodium(III) catalyst for the annulation of 3-aminopyrazoles, various aldehydes, and sulfoxonium ylides. nih.govnih.gov This method, often performed under microwave heating, is notable for its versatility, accommodating a wide range of aromatic and heteroaromatic aldehydes with diverse functional groups. nih.gov Another approach involves an iodine-catalyzed pseudo-multicomponent reaction between β-ketonitriles and sulfonyl hydrazides, which provides direct access to densely functionalized pyrazolo[1,5-a]pyrimidines. nih.govacs.org This metal-free method can even be extended to achieve unprecedented disulphenylations, yielding fully substituted products. acs.org

Reaction ComponentsCatalyst/ConditionsProduct TypeReference
3-Aminopyrazoles, Aldehydes, Sulfoxonium ylidesRh(III) catalyst, Microwave heatingVariously substituted pyrazolo[1,5-a]pyrimidines nih.govnih.gov
β-Ketonitriles, Sulfonyl hydrazidesI₂ catalyst, 90 °CDensely functionalized pyrazolo[1,5-a]pyrimidines nih.govacs.org
Amino pyrazoles, Chalcones, Diaryl/dialkyl diselenidesI₂ catalyst, Metal-free3-Selenylated pyrazolo[1,5-a]pyrimidines rsc.org

Specific Synthesis of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine

The synthesis of the title compound, this compound, involves targeted functionalization of the pre-formed heterocyclic core. This requires highly regioselective reactions to introduce the nitro group at the C3 position of the pyrazole ring and the chloro group at the C5 position of the pyrimidine ring.

Regioselective Nitration of Pyrazolo[1,5-A]pyrimidine

The nitration of the pyrazolo[1,5-a]pyrimidine scaffold is a classic example of reagent-dependent regioselectivity. researchgate.netcdnsciencepub.com To achieve the desired 3-nitro substitution, specific nitrating conditions are essential.

Research has shown that treating the parent pyrazolo[1,5-a]pyrimidine with a mixture of concentrated nitric acid and sulfuric acid directs the electrophilic substitution to the 3-position of the pyrazole ring, yielding the 3-nitro derivative. researchgate.netcdnsciencepub.com This outcome is consistent with molecular orbital calculations that predict the C3 position to be susceptible to electrophilic attack in a strongly acidic medium. researchgate.netdocumentsdelivered.com In contrast, using nitric acid in acetic anhydride (B1165640) results in the formation of the 6-nitro isomer, highlighting the critical role of the reaction medium in controlling the site of nitration. researchgate.netcdnsciencepub.com A one-pot method has also been developed, which involves the initial microwave-assisted cyclocondensation of a β-enaminone and an NH-5-aminopyrazole, followed by regioselective nitration of the crude intermediate with nitric and sulfuric acids to afford 3-nitropyrazolo[1,5-a]pyrimidines in excellent yields. rsc.org

SubstrateReagent(s)Position of NitrationReference
Pyrazolo[1,5-a]pyrimidineConcentrated HNO₃ / H₂SO₄3-position researchgate.netcdnsciencepub.com
Pyrazolo[1,5-a]pyrimidineHNO₃ / Acetic Anhydride6-position researchgate.netcdnsciencepub.com
In situ formed Pyrazolo[1,5-a]pyrimidineNitric acid / Sulfuric acid (Microwave)3-position rsc.org

Halogenation Strategies for Chlorination at the Pyrimidine Ring

Direct electrophilic chlorination of the pyrazolo[1,5-a]pyrimidine core typically occurs at the C3 and C6 positions. tandfonline.com Therefore, introducing a chlorine atom at the C5 position requires a different synthetic approach.

The established method for achieving 5-chloro substitution involves starting with a dihydroxy precursor, such as 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov This diol is synthesized by reacting an aminopyrazole with a suitable malonate derivative. nih.gov The crucial step is the subsequent treatment of the diol with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction converts both hydroxyl groups into chlorine atoms, yielding the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate. nih.gov The chlorine atom at the C7 position is known to be more reactive towards nucleophilic substitution than the one at C5, a property that can be exploited for further selective functionalization if needed. nih.gov This dichlorination provides the necessary C5-chloro functionality for the target molecule.

Starting MaterialReagentProductReference
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPhosphorus oxychloride (POCl₃)5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine nih.gov
2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diolPhosphorus oxychloride (POCl₃)2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine nih.gov
Pyrazolo[1,5-a]pyrimidinesN-Chlorosuccinimide (NCS)Dichlorinated products (e.g., at C3 and C6) tandfonline.com

Optimization of Reaction Conditions and Yields

The efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, is critical for its application as a building block in medicinal and materials chemistry. Optimization of reaction parameters is a key aspect of developing scalable and high-yielding synthetic protocols. Research has shown that reaction conditions such as temperature, solvent, catalyst, and reaction time significantly influence the outcome of the synthesis.

One-pot syntheses, which combine multiple reaction steps without isolating intermediates, have been optimized to improve efficiency. For instance, the synthesis of 3-halopyrazolo[1,5-a]pyrimidines has been optimized by exploring both conventional heating and microwave irradiation. rsc.org A study demonstrated that the reaction of a crude pyrazolo[1,5-a]pyrimidine with N-iodosuccinimide (NIS) in 1,2-dichloroethane (B1671644) (EDC) under microwave irradiation at temperatures between 30–80 °C for 2–5 minutes resulted in good to nearly quantitative yields. rsc.org Interestingly, it was found that this one-pot synthesis could also be efficiently performed at room temperature without microwave heating, achieving excellent yields (up to 94%) in short reaction times, highlighting an energy-saving and effective protocol. rsc.org

The following table summarizes the optimization of the iodination reaction of a pyrazolo[1,5-a]pyrimidine precursor, demonstrating the impact of temperature and heating method on the reaction yield.

EntryTemperature (°C)Time (min)Yield (%)
180292
260285
350595
430562
540270
6Reflux2073
7252094
8251076
Data sourced from a study on one-pot synthesis of 3-halopyrazolo[1,5-a]pyrimidines. rsc.org

These findings underscore the high reactivity of the pyrazolo[1,5-a]pyrimidine core, which allows for successful functionalization under mild conditions. rsc.org Such optimization studies are crucial for establishing robust synthetic routes to compounds like this compound.

Post-Synthetic Functionalization of this compound

The presence of a chloro group at the C5 position and a nitro group at the C3 position makes this compound a highly versatile intermediate for a wide range of chemical transformations. These modifications allow for the introduction of diverse functional groups, enabling the creation of extensive chemical libraries for various applications.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The chloro substituent at the C5 position of the pyrazolo[1,5-a]pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of the pyrimidine ring itself, further intensified by the strongly deactivating nitro group at the C3 position. In an SNAr reaction, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine), proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The presence of electron-withdrawing groups, particularly at positions ortho or para to the leaving group, stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.compressbooks.pub

This reactivity allows for the displacement of the C5-chloro atom by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a direct route to a diverse array of 5-substituted pyrazolo[1,5-a]pyrimidine derivatives. For example, the reaction of 5-chloro-pyrazolo[1,5-a]pyrimidines with various amines can be used to synthesize a library of 5-amino-pyrazolo[1,5-a]pyrimidine compounds. mdpi.com The general scheme for this transformation is shown below.

General SNAr Reaction at the C5 Position
ReactantNucleophile (Nu-H)ProductConditions
This compoundR-NH₂ (Amine)5-(Alkyl/Arylamino)-3-nitropyrazolo[1,5-a]pyrimidineBase, Solvent
This compoundR-OH (Alcohol)5-Alkoxy-3-nitropyrazolo[1,5-a]pyrimidineBase (e.g., NaH), Solvent
This compoundR-SH (Thiol)5-(Alkyl/Arylthio)-3-nitropyrazolo[1,5-a]pyrimidineBase, Solvent

The SNAr mechanism is a powerful tool for the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of functionalities that can modulate the molecule's biological and physical properties.

Electrophilic Substitution Reactions on the Pyrazolo[1,5-A]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine ring system can undergo electrophilic aromatic substitution, with the site of substitution being highly dependent on the reaction conditions and the nature of the substituents already present on the ring. nih.govresearchgate.net Generally, electrophilic attacks such as nitration and halogenation occur preferentially at the C3 position of the pyrazole moiety, which is the most electron-rich position in the unsubstituted scaffold. rsc.orgnih.gov

However, in this compound, the C3 position is already occupied by a strongly electron-withdrawing nitro group. This group deactivates the entire ring system towards further electrophilic attack. Despite this deactivation, reactions may still be possible under forcing conditions, or they may be directed to other positions. For instance, studies on the parent pyrazolo[1,5-a]pyrimidine have shown that while nitration with mixed nitric and sulfuric acids yields the 3-nitro product, using nitric acid in acetic anhydride can lead to substitution at the C6 position in the pyrimidine ring. researchgate.net This suggests that the regioselectivity of electrophilic substitution can be controlled by the choice of reagents. Bromination reactions on the unsubstituted core can yield both 3-bromo and 3,6-dibromo species. researchgate.net Therefore, while challenging, further electrophilic functionalization of the this compound core could potentially occur at the C6 position or other available sites on the pyrazole ring, depending on the specific electrophile and reaction conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-chloro atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents. rsc.org

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.

Buchwald-Hartwig Amination: A highly versatile method for forming C-N bonds by coupling with primary or secondary amines. ccspublishing.org.cnrsc.org This reaction has been successfully applied to 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives, utilizing catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and ligands such as Xantphos. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

A general procedure for the Buchwald-Hartwig amination involves heating the 5-chloro-pyrazolo[1,5-a]pyrimidine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com

Reaction TypeCoupling PartnerCatalyst/LigandProduct Type
SuzukiR-B(OH)₂Pd(PPh₃)₄5-Aryl/Vinyl-3-nitropyrazolo[1,5-a]pyrimidine
Buchwald-HartwigR¹R²NHPd₂(dba)₃ / Xantphos5-(N,N-Disubstituted-amino)-3-nitropyrazolo[1,5-a]pyrimidine
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuI5-Alkynyl-3-nitropyrazolo[1,5-a]pyrimidine

These cross-coupling reactions provide access to complex molecular architectures that would be difficult to achieve through other synthetic routes, making them indispensable for modifying the pyrazolo[1,5-a]pyrimidine scaffold. rsc.org

Zinc and Magnesium Organometallic-Mediated Functionalizations

The chloro group on this compound can be utilized to generate organometallic intermediates, specifically organomagnesium (Grignard) and organozinc reagents. These intermediates can then be reacted with a variety of electrophiles to introduce new functional groups. The formation of these organometallics can typically be achieved through direct oxidative insertion of the metal (Mg or Zn) or via a halogen-metal exchange reaction. rsc.org

Alternatively, recent advances have demonstrated the direct C-H metallation of diazine systems, including pyrimidines, using specialized bases like TMP-zinc and TMP-magnesium reagents (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov For example, the use of TMPZnCl·LiCl has enabled the regioselective zincation of pyrimidines at the C2 position, followed by quenching with electrophiles such as iodine or in palladium-catalyzed cross-coupling reactions. nih.gov

For this compound, two main pathways for this type of functionalization can be envisioned:

Halogen-Metal Exchange: The C5-chloro atom can be exchanged with magnesium or zinc using reagents like iPrMgCl·LiCl. The resulting organometallic species is a potent nucleophile that can react with electrophiles (E⁺) such as aldehydes, ketones, or alkyl halides.

Directed C-H Metallation: A strong, non-nucleophilic base could potentially deprotonate one of the available C-H positions on the ring system, generating a new organometallic species for subsequent reaction. The regioselectivity of this process would be influenced by the directing effects of the existing substituents.

These organometallic-mediated transformations provide a complementary approach to the functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the formation of C-C bonds and the introduction of functionalities not readily accessible through other methods. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 5 Chloro 3 Nitropyrazolo 1,5 a Pyrimidine

Reaction Mechanisms of Nucleophilic Substitutions

The pyrazolo[1,5-a]pyrimidine (B1248293) ring system is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the pyrimidine (B1678525) ring. Leaving groups located at positions 5 and 7 are susceptible to displacement by nucleophiles. nih.govbhu.ac.in The presence of a nitro group at the 3-position in 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine further enhances the electrophilicity of the pyrimidine ring through its strong electron-withdrawing nature, making the chlorine atom at position 5 a good leaving group for nucleophilic aromatic substitution (SNAr).

The general mechanism for the SNAr reaction on this scaffold proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chloro group (C5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system, including the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group. bhu.ac.in In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The high reactivity of the chlorine atom at position 7 in related 5,7-dichloropyrazolo[1,5-a]pyrimidines during nucleophilic substitution reactions has been noted, highlighting the susceptibility of the pyrimidine portion of the scaffold to these transformations. nih.gov In the case of this compound, the C5 position is similarly activated. Common nucleophiles used in these reactions include aromatic amines, alkylamines, and alkoxides. nih.gov

A prominent example of a catalyzed nucleophilic substitution is the Buchwald-Hartwig amination, which is used to form carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org This palladium-catalyzed reaction is instrumental in synthesizing various amine derivatives of the pyrazolo[1,5-a]pyrimidine core. rsc.org The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl chloride (this compound) to a Pd(0) complex. This is followed by the coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which generates the C-N coupled product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

Table 1: Nucleophilic Substitution Reactions

Reaction TypeKey Mechanistic FeatureTypical ReagentsReference
SNArFormation of a Meisenheimer complexAmines, Alkoxides nih.govbhu.ac.in
Buchwald-Hartwig AminationPd(0)/Pd(II) catalytic cycleAmine, Pd catalyst, Ligand, Base wikipedia.orglibretexts.org

Mechanistic Pathways of Electrophilic Aromatic Substitution

While the electron-deficient nature of the pyrazolo[1,5-a]pyrimidine system favors nucleophilic substitution, electrophilic aromatic substitution is more challenging. bhu.ac.in For the unsubstituted pyrazolo[1,5-a]pyrimidine parent ring, electrophilic attack typically occurs on the electron-rich pyrazole (B372694) moiety, specifically at the C3 position. nih.govcdnsciencepub.com However, in this compound, the 3-position is already occupied by a strongly deactivating nitro group. This group significantly reduces the electron density of the entire heterocyclic system, making further electrophilic substitution difficult.

Any subsequent electrophilic attack would be directed to other available positions, likely on the pyrimidine ring. Studies on the parent pyrazolo[1,5-a]pyrimidine have shown that the site of electrophilic substitution can be highly dependent on the reagents used. For instance, nitration with a mixture of nitric and sulfuric acids results in substitution at the 3-position, while using nitric acid in acetic anhydride (B1165640) leads to substitution at the 6-position. cdnsciencepub.comresearchgate.netdocumentsdelivered.com This suggests a complex interplay between the substrate's protonation state and the nature of the electrophile. An addition-elimination sequence has been proposed to account for the observed 6-nitration under certain conditions. cdnsciencepub.comresearchgate.net

Catalysis in Derivatization Reactions

Catalysis plays a pivotal role in the functionalization of the this compound core, enabling transformations that are otherwise difficult. Palladium-catalyzed cross-coupling reactions are particularly prevalent.

The Buchwald-Hartwig amination is a key catalytic method for introducing amine functionalities at the C5 position. wikipedia.org The choice of palladium precursor (e.g., Pd2(dba)3) and phosphine (B1218219) ligand (e.g., Xantphos) is critical for the efficiency of the catalytic cycle. wikipedia.orglibretexts.org This cycle, as previously mentioned, involves oxidative addition, amine coordination and deprotonation, and reductive elimination. Recent studies have explored the complex nature of these catalytic systems, suggesting that a "cocktail" of catalytic centers, including single palladium complexes, clusters, and nanoparticles, may be involved, operating through both homogeneous and heterogeneous pathways. researchgate.net

Other transition metals are also employed. For example, copper-catalyzed reactions have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, such as the [3+3] annulation of saturated ketones with aminopyrazoles. acs.org While this applies to the synthesis of the core scaffold, it demonstrates the utility of copper catalysts in the chemistry of this heterocyclic family.

Furthermore, non-metallic catalysts have also been utilized. Iodine-catalyzed three-component reactions have been reported for the C-H selenylation of the pyrazolo[1,5-a]pyrimidine core, indicating that iodine plays a crucial role in both the initial cyclization and the subsequent functionalization step. nih.gov These examples underscore the broad utility of catalysis in achieving diverse structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold.

Table 2: Catalytic Derivatization Reactions

Catalyst TypeReaction ExampleMechanistic Role of CatalystReference
PalladiumBuchwald-Hartwig AminationFacilitates C-N bond formation via oxidative addition/reductive elimination cycle. wikipedia.orgresearchgate.net
Copper[3+3] AnnulationEnables dehydrogenative coupling and annulation. acs.org
IodineC-H SelenylationActivates substrates for both cyclization and C-H functionalization. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms involving pyrazolo[1,5-a]pyrimidine derivatives. Theoretical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into reaction pathways, transition state energies, and the stability of intermediates.

For nucleophilic aromatic substitutions, computational studies can model the entire reaction coordinate, including the formation and stability of the Meisenheimer complex. Such studies can explain the regioselectivity of nucleophilic attack and the relative leaving group abilities of different substituents. For example, computational analysis has been used to clarify unexpected reaction outcomes in the aminolysis of related nitropyrimidine systems, confirming the key role of the Meisenheimer intermediate.

In the context of electrophilic substitution, molecular orbital calculations have been used to predict the most likely sites of attack on the pyrazolo[1,5-a]pyrimidine ring. cdnsciencepub.comresearchgate.netdocumentsdelivered.com These calculations can rationalize the observed regioselectivity under different reaction conditions by analyzing the electron density distribution in the neutral molecule and its protonated form. cdnsciencepub.comresearchgate.net For instance, calculations predicted that 3-substitution is the normal pattern for electrophilic attack on the parent pyrazolo[1,5-a]pyrimidine, which aligns with experimental observations under strongly acidic conditions. cdnsciencepub.com

Furthermore, computational methods are used to predict various physicochemical properties. For this compound, predicted properties such as the collision cross section (CCS) for different adduct ions have been calculated, which aids in its analytical characterization by mass spectrometry. uni.lu Theoretical studies also help in understanding the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores by investigating excited-state processes and dipole moment changes. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Chloro 3 Nitropyrazolo 1,5 a Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules, including the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the core structure and the position of substituents.

In the analysis of pyrazolo[1,5-a]pyrimidine derivatives, the chemical shifts (δ) of the protons are characteristic. For instance, in the parent pyrazolo[1,5-a]pyrimidine, the protons on the pyrimidine (B1678525) ring (H-5 and H-7) and the pyrazole (B372694) ring (H-2 and H-3) exhibit distinct signals. The assignment of these signals can be complex due to their proximity in the spectrum, but two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can definitively establish the connectivity between adjacent protons. researchgate.net For substituted derivatives, such as those with a methyl group, the chemical shift of the methyl protons can help distinguish between 5-methyl and 7-methyl isomers. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbon chemical shifts are sensitive to the electronic environment, and techniques like HETCOR (Heteronuclear Correlation) spectroscopy can be used to correlate each carbon atom with its directly attached proton(s), facilitating unambiguous assignment. researchgate.net For the 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine, the presence of the electron-withdrawing chloro and nitro groups would be expected to significantly influence the chemical shifts of the nearby carbon and hydrogen atoms, providing key data for confirming their positions on the heterocyclic ring.

Table 1: Representative ¹H NMR Data for Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)
7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile--NH₂4.82 (broad singlet)
7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile--NH9.56 (broad singlet)

This table is generated based on available data for representative compounds and may not reflect the exact values for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, with a molecular formula of C₆H₃ClN₄O₂, the expected monoisotopic mass is approximately 197.99 g/mol . uni.luoakwoodchemical.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The isotopic pattern observed in the mass spectrum is also highly informative. The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. ias.ac.in

The fragmentation pattern obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID) can further corroborate the proposed structure. The fragmentation of the pyrazolo[1,5-a]pyrimidine core would likely involve the loss of the nitro group (NO₂) and the chlorine atom, as well as cleavage of the heterocyclic rings. Analyzing these fragment ions helps to piece together the molecular structure.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺199.00173133.7
[M+Na]⁺220.98367145.3
[M-H]⁻196.98717135.2
[M+NH₄]⁺216.02827152.0
[M+K]⁺236.95761137.8

Data obtained from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of a this compound derivative would reveal the exact orientation of the chloro and nitro substituents relative to the fused heterocyclic ring system. It would also provide insights into the crystal packing, which is governed by intermolecular forces such as hydrogen bonding (if applicable), halogen bonding, and π-π stacking interactions between the aromatic rings. researchgate.net These interactions are crucial in determining the solid-state properties of the material.

For example, studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown various intermolecular interactions, including Cl⋯Cl, Br⋯Cl, and Cl⋯N-pyrimidine interactions, which play a role in stabilizing the crystal structure. researchgate.net

Table 3: Illustrative Crystallographic Data for Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCrystal SystemSpace GroupKey Interactions
7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine--Intramolecular N⋯Cl, Intermolecular N⋯Cl, π–π interactions
3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine--Intramolecular N⋯S, Intermolecular N⋯S, π–π interactions

This table provides examples of data obtained for related structures and is for illustrative purposes. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the various functional groups. The nitro group (NO₂) would exhibit strong asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

The spectrum would also show characteristic absorptions for the C=N and C=C bonds within the pyrazolo[1,5-a]pyrimidine ring system, usually in the 1400-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹. The presence and position of these bands provide corroborating evidence for the proposed structure. journalagent.com For instance, in related pyrazolo[1,5-a]pyrimidine derivatives, the presence of a cyano group (-CN) is confirmed by a strong absorption band around 2219-2232 cm⁻¹. ias.ac.in

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in Pyrazolo[1,5-a]pyrimidine Derivatives

Functional GroupAbsorption Range (cm⁻¹)
-NH₂ / -NH3267-3591
-CN2219-2232
C=O1702-1756
C=S1025-1192

This table is based on data for various substituted pyrazolo[1,5-a]pyrimidines. ias.ac.injournalagent.com

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives

Impact of Substituent Effects on Biological Activity

For instance, in the context of kinase inhibition, the introduction of small hydrophobic groups at the 3-position has been found to significantly enhance binding to the ATP pockets of kinases, leading to more potent inhibition. nih.gov Conversely, for antimicrobial applications, studies have revealed that electron-withdrawing substituents at the 5-position generally improve antibacterial potency, which is likely due to better penetration of bacterial cell walls. nih.gov

In the development of Pim-1 kinase inhibitors, the substituent at the 5-position was found to be critical for potency. nih.gov A compelling example is the 100-fold increase in potency observed with the installation of a trans-4-aminocyclohexanol group at this position. nih.gov The significance of the 5-position substituent was further underscored by the observation that while 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine was inactive against Pim-1, the corresponding 5-substituted fragment showed significant activity. nih.gov

Furthermore, in the pursuit of novel PI3Kδ inhibitors, the C(7) position of the pyrazolo[1,5-a]pyrimidine (B1248293) core has been identified as a key site for modification. mdpi.com A morpholine group at this position is considered important for interaction with the catalytic site of the enzyme. mdpi.com Additionally, the presence of indole derivatives at the C(5) position can facilitate the formation of an additional hydrogen bond, which is a critical interaction for many selective inhibitors. mdpi.com However, not all substitutions lead to enhanced activity. For example, in a series of antibacterial compounds, the replacement of a methyl group at the C7 position with a hydroxyl group, a more electron-donating group, was found to decrease the activity against all tested bacterial isolates by nearly 5 to 6 times. mdpi.com

Table 1: Impact of Substituents on the Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Position Substituent Effect on Biological Activity Target/Application
3 Small hydrophobic groups Enhanced binding to ATP pockets of kinases nih.gov Kinase inhibition
5 Electron-withdrawing groups Improved antibacterial potency nih.gov Antibacterial
5 trans-4-aminocyclohexanol 100-fold increase in potency nih.gov Pim-1 kinase inhibition
7 Morpholine Important for interaction with the catalytic site mdpi.com PI3Kδ inhibition
5 Indole derivatives Formation of additional hydrogen bonds mdpi.com PI3Kδ inhibition
7 Hydroxyl group (replacing methyl) Decreased activity by 5-6 times mdpi.com Antibacterial

Correlation of Chemical Structure with Pharmacological Potency

The pharmacological potency of pyrazolo[1,5-a]pyrimidine derivatives is directly correlated with their chemical structure. Specific structural motifs and functional groups have been identified as key determinants of their inhibitory activity against various biological targets.

In the design of selective PI3Kδ inhibitors, a morpholine ring at the 7-position of the pyrazolo[1,5-a]pyrimidine core is a crucial structural requirement for interaction with the catalytic site of the enzyme. mdpi.com The oxygen atom of the morpholine group forms a critical hydrogen bond with Val-828 in the hinge region of PI3K, which is essential for potent inhibition. mdpi.com Furthermore, the nature of the linker at the C(2) position also plays a significant role in modulating activity. It has been observed that a carbonyl group at this position may enhance the activity of the derivatives when compared to a methylene group. mdpi.com

Studies on pyrazolo[1,5-a]pyrimidine derivatives as antibacterial and antibiofilm agents have also demonstrated a clear correlation between their chemical structure and biological efficacy. mdpi.com Certain derivatives have shown significant antibacterial activity with a bactericidal effect. mdpi.com These compounds were also found to be potent inhibitors of biofilm formation in both S. aureus and P. aeruginosa. mdpi.com The ability of these compounds to disrupt biofilms, as confirmed by SEM analysis, and to interfere with quorum-sensing mechanisms highlights the direct link between their specific chemical structures and their potent anti-infective properties. mdpi.com

Table 2: Correlation of Structural Features with Pharmacological Potency

Structural Feature Position Pharmacological Effect Target Enzyme/Organism
Morpholine ring 7 Essential for interaction with the catalytic site via hydrogen bonding mdpi.com PI3Kδ
Carbonyl group 2 May enhance activity compared to a methylene group mdpi.com PI3Kδ
Specific pyrazolo[1,5-a]pyrimidine derivatives - Significant antibacterial and antibiofilm activity mdpi.com S. aureus, P. aeruginosa

Positional Isomerism and its Influence on Activity

The pyrazolo[1,5-a]pyrimidine scaffold is part of a larger family of isomeric fused heterocyclic systems, where the arrangement of nitrogen atoms within the bicyclic structure is a defining feature. nih.gov Besides pyrazolo[1,5-a]pyrimidine, other isomers include pyrazolo[5,1-b]pyrimidine, pyrazolo[5,1-c]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine. nih.gov Each of these isomers possesses a distinct spatial arrangement of nitrogen atoms, which can significantly influence their physicochemical properties and their ability to interact with biological targets. nih.gov

While direct comparative studies on the biological activities of these core isomeric scaffolds are not extensively detailed in the provided context, the concept of positional isomerism also extends to the placement of substituents on a given scaffold. The differential effects of substituents at various positions, as discussed in the preceding sections, are a clear demonstration of the influence of positional isomerism on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. For instance, the optimization of a screening hit to discover potent and selective FLT3-ITD inhibitors led to a series of pyrazolo[1,5-a]pyrimidine derivatives where the positioning of substituents was key to achieving high potency. nih.govresearchgate.net Two such compounds, 17 and 19, displayed potent FLT3-ITD inhibitory activities with IC50 values of 0.4 nM and also effectively inhibited quizartinib-resistant mutations. nih.govresearchgate.net This underscores the critical role that the precise positioning of functional groups plays in determining the pharmacological profile of these compounds.

Biological and Pharmacological Research Applications of 5 Chloro 3 Nitropyrazolo 1,5 a Pyrimidine and Its Derivatives

Anticancer Activity and Mechanisms of Action

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are a significant class of heterocyclic compounds with demonstrated potential as protein kinase inhibitors, playing a crucial role in the development of targeted cancer therapies. rsc.orgnih.gov Abnormalities in the activity and regulation of cyclin-dependent kinases (CDKs) are common features of cancer, making them attractive targets for the development of anticancer drugs. acs.org The structural features of pyrazolo[1,5-a]pyrimidines provide a robust foundation for drug development and offer extensive opportunities for the discovery of new therapeutics. nih.gov

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. rsc.orgnih.gov

Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against several CDKs. For instance, the compound BS-194 was identified as a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9, with IC50 values of 3, 30, 30, 250, and 90 nmol/L, respectively. acs.org Dinaciclib, which features a pyrazolo[1,5-a]pyrimidine core, is another example of a potent CDK inhibitor that obstructs ATP binding to multiple CDKs. nih.gov The development of compounds that can dually inhibit both CDK2 and Tropomyosin receptor kinase A (TRKA) is a promising strategy for overcoming drug resistance in cancer therapy. nih.gov

Pim-1 Kinase: The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a highly selective inhibitor of Pim-1 kinase. nih.govacs.org Researchers have successfully optimized this scaffold to develop potent Pim-1 inhibitors with improved safety profiles, addressing issues like hERG inhibition without compromising their primary activity. nih.govresearchgate.net Some of these compounds exhibit dual inhibitory activity against both Pim-1 and Flt-3 kinases. nih.govacs.org

FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplications of the FLT3 gene (FLT3-ITD) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govbohrium.com Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent and selective inhibitors of FLT3-ITD. nih.govbohrium.com For example, compounds 17 and 19 from one study demonstrated potent FLT3-ITD inhibitory activity with IC50 values of 0.4 nM and were also effective against quizartinib-resistant mutations. nih.gov

Tropomyosin Receptor Kinases (TRKs): The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in several approved TRK inhibitors, including Larotrectinib and Entrectinib, used for treating NTRK fusion-positive cancers. mdpi.com The pyrazolo[1,5-a]pyrimidine moiety is crucial for establishing a hinge interaction with the Met592 residue in the kinase domain. mdpi.com Research is ongoing to develop next-generation TRK inhibitors based on this scaffold to overcome acquired resistance mutations. mdpi.com

Table 1: Selected Pyrazolo[1,5-a]pyrimidine Derivatives and their Kinase Inhibitory Activities

Compound/Derivative ClassTarget Kinase(s)Key Findings
BS-194CDK1, CDK2, CDK5, CDK7, CDK9Potent and selective CDK inhibitor with IC50 values in the nanomolar range. acs.org
DinaciclibCDKsPyrazolo[1,5-a]pyrimidine core occupies the ATP-binding site, inhibiting multiple CDKs. nih.gov
Pyrazolo[1,5-a]pyrimidinesPim-1, FLT3Potent and selective dual inhibitors of Pim-1 and Flt-3 kinases. nih.govacs.org
Compounds 17 and 19FLT3-ITDPotent inhibitors of FLT3-ITD and quizartinib-resistant mutations with IC50 values of 0.4 nM and 0.3 nM, respectively. nih.gov
Larotrectinib, EntrectinibTRKA, TRKB, TRKCMarketed TRK inhibitors featuring a pyrazolo[1,5-a]pyrimidine core. mdpi.com

The kinase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives translates into potent antiproliferative effects against a variety of cancer cell lines.

Breast Cancer (MCF-7): Numerous studies have reported the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives against the MCF-7 human breast adenocarcinoma cell line. nih.govnih.govresearchgate.netbyu.edu For instance, a series of novel pyrazolo[1,5-a]pyrimidines showed significant activity against MCF-7 cells. nih.gov

Colon Cancer (HCT-116): The HCT-116 colon cancer cell line has also been a frequent target for evaluating the anticancer potential of these compounds. nih.govnih.govnih.gov One study highlighted the successful synthesis of new pyrazolo[1,5-a]pyrimidine derivatives with potent activity against HCT-116. nih.gov

Liver Cancer (HepG2): The antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives has been demonstrated against HepG2 human liver cancer cells. nih.gov

Leukemia (THP-1, MOLM-13, NOMO-1): In line with their FLT3 inhibitory activity, pyrazolo[1,5-a]pyrimidine derivatives have shown excellent antiproliferative effects against AML cell lines such as MOLM-13. nih.govbohrium.com For example, compounds 17 and 19 displayed potent antiproliferative activities against AML cell lines. nih.gov

Table 2: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative Class/CompoundCancer Cell Line(s)Key Findings
Pyrazolo[1,5-a]pyrimidinesMCF-7, HCT-116, HepG2Demonstrated cytotoxic activity against these cell lines. nih.gov
Novel Pyrazolo[1,5-a]pyrimidinesMCF-7, HCT-116Showed great activity against human breast and colon cancer cell lines. nih.gov
Compounds 17 and 19MOLM-13Exhibited excellent antiproliferative activities against this AML cell line. nih.govbohrium.com
BS-19460 cancer cell linesDemonstrated potent antiproliferative activity with a mean GI50 of 280 nmol/L. acs.org

A key mechanism through which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. For example, a series of pyrazolo[1,5-a]pyrimidine acetamide (B32628) derivatives, which are high-affinity ligands for the translocator protein (TSPO), were found to induce apoptosis in human glioblastoma cells. nih.gov These compounds also led to the dissipation of the mitochondrial membrane potential in T98G cells, a hallmark of apoptosis. nih.gov Furthermore, mechanistic studies on other pyrazolo[3,4-d]pyrimidine derivatives revealed that they efficiently induce apoptosis in various cancer cells. acs.org

The DNA molecule is a primary target for many anticancer drugs. nih.gov Some pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and studied for their interaction with DNA. nih.gov These studies, using techniques like electronic spectra, viscosity measurements, and thermal denaturation, have shown that these compounds can bind to calf thymus DNA (CT-DNA). nih.gov Molecular docking simulations have further elucidated these interactions, suggesting that the ligands can bind to the major or minor groove of the DNA double helix. nih.gov

The development of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents is heavily reliant on target-based drug development strategies. This involves identifying key molecular targets, such as specific kinases, and then designing or screening for compounds that can modulate the activity of these targets. rsc.orgnih.gov Structure-activity relationship (SAR) studies play a crucial role in this process, helping to optimize the pharmacological properties of these compounds by modifying their substituent patterns. rsc.orgnih.gov For instance, the introduction of diverse functional groups through techniques like palladium-catalyzed cross-coupling has enhanced the biological activity and structural diversity of pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov The development of dual inhibitors, such as those targeting both CDK2 and TRKA, is another promising strategy to enhance anticancer efficacy and mitigate drug resistance. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their antimicrobial activities. The structural resemblance of the pyrazolo[1,5-a]pyrimidine scaffold to purines makes it a candidate for interfering with microbial metabolic pathways. nih.govnih.gov

A number of studies have reported the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their evaluation as antimicrobial agents. nih.govresearchgate.nettandfonline.comresearchgate.net For example, a series of pyrazolo[1,5-a]pyrimidines were found to exhibit moderate antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus. researchgate.net Another study reported that certain synthesized compounds were more potent than tetracycline (B611298) against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Some derivatives have also shown activity against fungal strains. tandfonline.com The mechanism of action for some of these antimicrobial compounds has been suggested to involve the inhibition of RNA polymerase. nih.gov

Antibacterial Activity (e.g., against B. subtilis, E. coli)

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their potential as antibacterial agents. Research into related heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, has shown activity against both Gram-positive and Gram-negative bacteria.

In one study, a series of novel 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were synthesized and evaluated for their ability to act as dual inhibitors of bacterial DNA gyrase and Dihydrofolate reductase (DHFR). nih.gov The antibacterial activity was assessed against several bacterial strains, including Bacillus subtilis and Escherichia coli. One of the most effective compounds, designated as 9o (where the phenyl groups at positions 5 and 7 were substituted with methoxy (B1213986) and methyl groups, respectively), demonstrated significant inhibitory action. nih.gov This compound was more potent than the reference drug ciprofloxacin (B1669076) against E. coli and showed notable, though slightly lesser, efficacy against B. subtilis. nih.gov Another derivative, 9n, which had a chlorine atom instead of a methyl group, was less effective than ciprofloxacin against E. coli but showed some activity against B. subtilis. nih.gov

These findings highlight that the substitution pattern on the core pyrimidine-based ring system is crucial for antibacterial efficacy. nih.gov

Antibacterial Activity of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives (MIC in nM)
CompoundSubstituents (X, Y)B. subtilisE. coli
9oX = OMe, Y = Me1651
9nX = OMe, Y = Cl30>60
Ciprofloxacin (Control)-1060

Antifungal Activity (e.g., against C. albicans, A. niger)

The pyrazolo[1,5-a]pyrimidine scaffold and its isosteres are a cornerstone in the development of antifungal agents. amazonaws.com A number of derivatives have been synthesized and tested against various pathogenic fungi, including clinically relevant species like Candida albicans and Aspergillus niger.

For instance, certain pyrazolo[5,1-c] Current time information in Tchirozérine, NE.nih.govuni.lutriazine derivatives, which are structurally related to pyrazolo[1,5-a]pyrimidines, have demonstrated specific activity against pathogenic fungi. researchgate.net In a particular study, compound 3d, which incorporates an N-phenylpiperazine moiety, showed the most potent activity against C. albicans, with a minimum inhibitory concentration (MIC) of 16 µg/mL. researchgate.net This was a significant finding, as other derivatives in the same series showed much weaker activity, again underscoring the importance of specific substitutions. researchgate.net

Similarly, research on pyrazolo[3,4-g] Current time information in Tchirozérine, NE.bsu.edu.egnaphthyridin-5-amines revealed that compounds with a 4-p-tolyl substituent on the naphthyridine skeleton were the most active against C. albicans. mdpi.com Among these, a derivative with a fused cyclohexyl ring (compound 3d) exhibited the best activity. mdpi.com The antifungal properties of some 1,2,4-triazolo[1,5-a]pyrimidine derivatives were also evaluated against C. albicans, although they showed lower efficacy compared to the reference drug fluconazole. nih.gov

Other studies on pyrazolo[1,5-a]pyrimidine derivatives have shown their effectiveness against phytopathogenic fungi such as Aspergillus solani, where compounds featuring a trifluoromethyl group proved to be particularly potent. amazonaws.com

Antifungal Activity of Pyrazolo-Triazine Derivatives against C. albicans
CompoundKey Structural MoietyMIC (µg/mL)
3dN-phenylpiperazine16
3eN-pyridinylpiperazine128
3bThiomorpholine64
Fluconazole (Control)->256

Antitubercular Activity

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), has been bolstered by the discovery of novel chemical scaffolds, including pyrazolo[1,5-a]pyrimidines. High-throughput screening has identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a potential lead for antitubercular drugs. nih.gov

Subsequent research focused on synthesizing a library of analogues to explore the structure-activity relationship (SAR). nih.gov It was determined that an aromatic ring at specific positions of the scaffold was essential for activity. nih.gov Through these modifications, researchers achieved significant improvements in antitubercular potency. For example, compounds designated P19 and P25 showed promising MIC values and were found to be cidal against Mtb within macrophages, a critical feature for an effective TB drug. nih.gov

Further investigations into tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues also identified potent compounds against M. tuberculosis. plos.org These compounds were found to have bactericidal activity, effectively reducing bacterial counts by over 99.9% after seven days of treatment at concentrations several times their MIC. plos.org The molecular target for this class of compounds was identified as MmpL3, a crucial transporter in the mycobacterial cell wall synthesis pathway. plos.org

Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
CompoundMIC in 7H9/ADC (µM)MIC in 7H9/GCas (µM)
P192.731.56
P253.131.56

Other Reported Biological Activities

Anti-inflammatory Properties

Derivatives of pyrazolo[1,5-a]pyrimidine and related structures have shown significant promise as anti-inflammatory agents. bsu.edu.egnih.gov The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS). bsu.edu.eg

A study on a series of pyrazolo[3,4-d]pyrimidine derivatives identified several compounds with potent and selective inhibition of COX-2, an enzyme upregulated during inflammation. bsu.edu.eg Compounds 8a, 10c, and 13c were among the most effective, with inhibition percentages against COX-2 of 79.6%, 78.7%, and 78.9% respectively, at a 2 µM concentration. bsu.edu.eg Furthermore, a urea (B33335) derivative (compound 11) from the same family was a highly active inhibitor of iNOS, with an IC50 value of 0.22 µM. bsu.edu.eg In vivo studies confirmed that these compounds possessed significant anti-inflammatory and analgesic activities. bsu.edu.eg

In other research, pyrazolo[1,5-a]quinazoline derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in inflammation. nih.gov This screening identified several compounds with anti-inflammatory activity, suggesting that the pyrazolo[1,5-a]quinazoline scaffold is a viable starting point for developing novel anti-inflammatory drugs targeting MAP kinases. nih.gov

Antihypertensive Effects

The search for new antihypertensive drugs has led to the investigation of various heterocyclic compounds. While direct studies on 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine for antihypertensive effects are not prominent, research on related pyrazole (B372694) derivatives indicates potential in this area.

A study investigating a newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), demonstrated significant antihypertensive effects in spontaneously hypertensive rats. researchgate.net The compound was found to induce an endothelium-dependent relaxation in isolated aortic rings. researchgate.net The mechanism of action was linked to the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway, a key regulator of vascular tone. researchgate.net Although this compound is not a pyrazolo[1,5-a]pyrimidine, its pyrazole core suggests that related fused heterocyclic systems could be explored for similar cardiovascular effects. Additionally, related fused nitrogen heterocycles like naphthyridines have been reported to possess antihypertensive properties. mdpi.com

Antiviral Activity (e.g., Hepatitis C, HIV)

The pyrazolo[1,5-a]pyrimidine scaffold is a key framework in the development of antiviral agents, particularly against Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). google.commdpi.com

Several studies and patents describe pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of the HCV RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. google.comnih.gov Research has focused on optimizing these compounds to achieve low nanomolar potencies in biochemical assays. Structure-activity relationship trends revealed a strong preference for a cyclohexyl group as a hydrophobic element and enhanced activity with carboxylic acid derivatives. nih.gov

In the context of HIV, researchers have repurposed 1,2,4-triazolo[1,5-a]-pyrimidine (TZP) derivatives to test their ability to inhibit the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function, which is an unexploited viral target. mdpi.com This led to the identification of catechol derivatives that inhibited RNase H in the low micromolar range without affecting the DNA polymerase activity of the RT enzyme. mdpi.com While these specific compounds did not show antiviral activity in cell culture, they provide a valuable starting point for developing a new class of HIV inhibitors targeting RNase H. mdpi.com Broader reviews also highlight various pyrazole derivatives as effective inhibitors of both HCV and HIV. mdpi.com

Antidiabetic and Anti-obesity Applications

While direct research on this compound for metabolic disorders is not extensively documented, studies on the broader pyrimidine (B1678525) and pyrazolopyrimidine class of compounds highlight their potential in treating diabetes and obesity.

Anti-obesity Research: In the search for effective anti-obesity agents, researchers have investigated 2-pyrimidinylindole derivatives. One study identified a lead compound, 9ga , which demonstrated significant efficacy in a diet-induced obesity mouse model. Oral administration of this compound effectively prevented excessive body weight gain, reduced fat mass and liver mass, and decreased lipid accumulation in both the liver and blood. Mechanistic studies suggest that its anti-obesity effects are mediated by regulating lipid metabolism through the inhibition of the PPARγ pathway.

Table 1: Anti-obesity Activity of a 2-Pyrimidinylindole Derivative

CompoundMechanism of ActionObserved Effects in Diet-Induced Obesity Model
9gaInhibition of PPARγ pathway- Prevented excessive body weight gain
  • Reduced fat mass and liver mass
  • Decreased lipid accumulation in liver and blood
  • Antidiabetic Research: The pyrazolo[1,5-a]pyrimidine core has been explored for its potential in managing diabetic complications. One area of focus is the inhibition of aldose reductase (AKR1B1), a key enzyme in the polyol pathway implicated in long-term diabetic complications. nih.gov A class of compounds featuring the pyrazolo[1,5-a]pyrimidine core was designed to act as aldose reductase differential inhibitors (ARDIs). nih.gov These inhibitors are intended to selectively target the enzyme's role in processing sugars while preserving its detoxifying functions. nih.gov

    Furthermore, related pyrimidine derivatives have been synthesized and evaluated as dual inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.gov Compounds that inhibit these enzymes can help manage postprandial hyperglycemia. In one study, novel pyrimidine derivatives showed promising inhibitory activity against both enzymes, with molecular docking studies confirming their potential binding patterns. nih.gov The research emphasized that a 2,4-diaminopyrimidine (B92962) scaffold combined with a lipophilic electron-withdrawing group on an attached phenyl ring was significant for activity. nih.gov

    Table 2: Antidiabetic Potential of Pyrimidine-Based Scaffolds

    ScaffoldTargetTherapeutic GoalReference
    Pyrazolo[1,5-a]pyrimidineAldose Reductase (AKR1B1)Prevention of long-term diabetic complications nih.gov
    2,4-Diaminopyrimidineα-Glucosidase & α-AmylaseManagement of postprandial hyperglycemia nih.gov

    Neurological Disorder Applications (e.g., Anxiolytic, Sedative)

    The pyrazolo[1,5-a]pyrimidine framework is a key feature in compounds developed for their psychopharmacological effects, particularly as anxiolytic and sedative agents. nih.gov These compounds primarily exert their effects by modulating GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain.

    One notable derivative, DOV 51892 , has been identified as an anxioselective agent. Electrophysiological studies showed that DOV 51892 was significantly more efficacious (148%) than diazepam at enhancing GABA-stimulated currents at GABA-A receptors containing the α1 subunit. In contrast, it was less potent at receptors containing α2, α3, or α5 subunits. Despite its high efficacy at α1-containing receptors—typically associated with sedation—behavioral studies in animal models demonstrated that DOV 51892 is anxioselective, increasing punished responding in the Vogel conflict test without causing significant motor impairment at anxiolytic doses.

    However, research on other pyrazolo[1,5-a]pyrimidine analogs has yielded conflicting results. Some studies found that while certain derivatives showed positive effects in one animal model for anxiety (muricide test), they were ineffective in others (approach/avoidance conflict and two-chamber exploration tests). These particular analogs also did not compete with [3H]flunitrazepam binding, suggesting they interact with a receptor site distinct from that of classical benzodiazepines.

    Table 3: Efficacy of DOV 51892 vs. Diazepam at GABA-A Receptor Subunits

    Receptor Subunit CombinationDOV 51892 Efficacy (vs. Diazepam)Associated Effect
    α1β2γ2SSignificantly Higher (148%)Traditionally Sedative
    α2, α3, or α5 containingConsiderably Less Efficacious/PotentTraditionally Anxiolytic

    Carboxylesterase and Translocator Protein Inhibition

    While research on the inhibition of carboxylesterase by this compound derivatives is not prominent in available literature, significant work has been done on their interaction with the Translocator Protein (TSPO).

    Translocator Protein (TSPO) Inhibition: The 18kDa Translocator Protein (TSPO) is highly expressed in activated microglia during neuroinflammation and in certain cancers like glioblastoma, making it a valuable biomarker and therapeutic target. Derivatives of pyrazolo[1,5-a]pyrimidine acetamide, such as DPA-713 and DPA-714 , represent a well-established class of high-affinity TSPO ligands.

    Studies have synthesized extensive libraries of these derivatives, revealing important structure-activity relationships. Research has shown that while modifications to the alkyl ether chain on the pyrazolo[1,5-a]pyrimidine acetamide scaffold have little effect on TSPO binding affinity, they are crucial for determining the functional activity of the ligand. For example, many derivatives, including DPA-713, display nanomolar affinity for TSPO. However, while DPA-713 and DPA-714 did not impact the viability of human glioblastoma cells, derivatives with hexyl ether or benzyl (B1604629) ether side chains successfully decreased cell proliferation and induced apoptosis. This highlights that high-affinity binding does not always translate to the desired functional outcome.

    The potent and selective binding of these derivatives has also made them excellent candidates for developing PET radiotracers to image TSPO in the brain, which is crucial for studying neuroinflammatory processes in vivo.

    Table 4: TSPO Ligand Activity of Pyrazolo[1,5-a]pyrimidine Acetamide Derivatives

    CompoundTSPO AffinityFunctional Activity in Glioblastoma Cells
    DPA-713NanomolarNo effect on proliferation or viability
    DPA-714NanomolarNo effect on proliferation or viability
    Hexyl ether derivativeNanomolarDecreased proliferation, induced apoptosis
    Benzyl ether derivativeNanomolarDecreased proliferation, induced apoptosis

    PDE10A Inhibition

    Phosphodiesterase 10A (PDE10A) is an enzyme that degrades the second messengers cAMP and cGMP and is highly expressed in the medium spiny neurons of the striatum. Its critical role in regulating signaling pathways in the brain has made it an attractive target for treating neuropsychiatric disorders like schizophrenia and Huntington's disease.

    The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to create potent inhibitors for various protein kinases, including phosphodiesterases such as PDE4. nih.govrsc.org Building on this, research has extended to PDE10A. A scalable process has been designed for a PDE10A inhibitor that incorporates a pyrazolopyrimidine unit as a key component of its structure. nih.gov The development of such inhibitors is driven by the hypothesis that by preventing the breakdown of cAMP and cGMP, they can modulate the activity of striatal neurons and restore signaling balance in disease states. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the structural modifications needed to achieve high potency and selectivity for the PDE10A enzyme. nih.gov

    Computational and in Silico Studies of 5 Chloro 3 Nitropyrazolo 1,5 a Pyrimidine

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. For the pyrazolo[1,'5-a']pyrimidine class of compounds, docking studies have been instrumental in identifying potential therapeutic targets and explaining observed biological activity. nih.gov

    Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been docked against a variety of enzymes to explore their inhibitory potential. For instance, various analogues have been studied as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator in the cell cycle, making it a target for anticancer therapies. mdpi.comekb.eg Docking simulations of these derivatives into the ATP-binding site of CDK2 have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their inhibitory activity. mdpi.com Other targets successfully investigated for pyrazolo[1,5-a]pyrimidine derivatives include DNA gyrase and the enoyl-acyl carrier protein (ACP) reductase (InhA), an important enzyme in Mycobacterium tuberculosis. tandfonline.comjohnshopkins.edu

    A typical molecular docking study on a compound like 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine would involve:

    Target Selection: Identifying a protein target implicated in a disease of interest.

    Binding Site Prediction: Locating the active site or an allosteric site on the protein where the compound is likely to bind.

    Simulation: Using software to place the 3D structure of the compound into the binding site in various orientations and conformations.

    Scoring and Analysis: Calculating a binding energy or score for each pose to estimate binding affinity. The poses are then analyzed to identify key molecular interactions like hydrogen bonds, and hydrophobic or electrostatic interactions.

    The following table summarizes results from docking studies on related pyrazolo[1,5-a]pyrimidine derivatives against various protein targets, illustrating the common outcomes of such simulations.

    Compound ClassProtein TargetPDB CodeKey Findings
    Pyrazolo[1,5-a]pyrimidine aminesCDK2Not SpecifiedGood fitting and binding energy compared to reference ligand, suggesting potential as CDK2 inhibitors. ekb.eg
    Fused Pyrazolo[1,5-a]pyrimidinesDNA Gyrase2XCTCompounds exhibited low binding energy and formed various binding modes within the active site. johnshopkins.edu
    Pyrazolo[1,5-a]pyrimidine carboxamidesEnoyl-ACP Reductase (InhA)2H7MDocking identified essential binding modes, guiding the design of new anti-tubercular agents. tandfonline.com
    Various Pyrazolo[1,5-a]pyrimidines14-alpha demethylaseNot SpecifiedDemonstrated that specific derivatives are potent inhibitors of the enzyme. mdpi.com

    Density Functional Theory (DFT) Calculations for Reactivity Prediction

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. jchemrev.com DFT calculations are valuable for predicting molecular properties such as geometry, reaction energies, and electronic distribution, which in turn helps in understanding a molecule's reactivity. mdpi.com For pyrazolo[1,5-a]pyrimidine derivatives, DFT studies can elucidate aspects of their chemical behavior and stability. jchemrev.com

    Key parameters derived from DFT calculations include:

    HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

    Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with biological receptors.

    Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity.

    Pharmacophore Modeling and Virtual Screening

    Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific biological target. tandfonline.com These models can then be used as 3D queries to search large chemical databases for novel compounds that fit the model, a process known as virtual screening. nih.gov

    The pyrazolo[1,5-a]pyrimidine scaffold serves as a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov A pharmacophore model for a series of active pyrazolo[1,5-a]pyrimidine derivatives might include features such as:

    Hydrogen Bond Acceptors (e.g., nitrogen atoms in the rings)

    Hydrogen Bond Donors (e.g., amine substituents)

    Aromatic Rings (for π-π stacking interactions)

    Hydrophobic Features

    Researchers have successfully used pharmacophore-based virtual screening to identify novel pyrazolo[1,5-a]pyrimidine derivatives as inhibitors for targets like the InhA enzyme. tandfonline.comresearchgate.net This approach allows for the efficient screening of millions of compounds to select a smaller, more manageable number for synthesis and biological testing, significantly accelerating the drug discovery process. eijppr.com

    Prediction of Bioavailability Parameters

    For a compound to be an effective oral drug, it must have favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are frequently used to predict these properties early in the discovery phase to filter out compounds with poor potential. A key guideline used in this assessment is Lipinski's Rule of Five. drugbank.com

    Lipinski's Rule of Five states that an orally active drug is likely to have drugbank.com:

    A molecular weight of less than 500 Daltons.

    No more than 5 hydrogen bond donors.

    No more than 10 hydrogen bond acceptors.

    A calculated octanol-water partition coefficient (logP) not greater than 5.

    An analysis of this compound based on its computed properties shows that it adheres to these rules, suggesting a good potential for oral bioavailability.

    PropertyValue for this compoundLipinski's RuleCompliance
    Molecular Weight198.57 g/mol< 500Yes
    Hydrogen Bond Donors0≤ 5Yes
    Hydrogen Bond Acceptors5≤ 10Yes
    Calculated logP (XLogP3-AA)1.1≤ 5Yes

    Data sourced from PubChem CID 72207283. nih.gov

    Beyond Lipinski's rules, other parameters like Topological Polar Surface Area (TPSA) and the number of rotatable bonds are also important predictors of oral bioavailability. nih.gov Numerous studies on pyrazolo[1,5-a]pyrimidine derivatives have performed in silico ADME predictions, evaluating parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. johnshopkins.edumdpi.com These comprehensive computational evaluations help prioritize compounds that are most likely to succeed in later stages of drug development. bohrium.com

    Future Directions and Emerging Research Avenues for 5 Chloro 3 Nitropyrazolo 1,5 a Pyrimidine

    Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

    The synthesis of pyrazolo[1,5-a]pyrimidines is a well-explored area, yet the drive for greener and more efficient processes remains a research priority. nih.govresearchgate.net Future efforts are focused on moving beyond traditional methods, which can involve long reaction times and hazardous solvents, towards more sustainable and economical strategies. rsc.org

    Key areas of development include:

    Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields and regioselectivity for pyrazolo[1,5-a]pyrimidine (B1248293) synthesis. nih.govnih.gov This technique offers a practical route to these bioactive heterocycles with a reduced environmental footprint, making it suitable for both academic and industrial-scale production. nih.gov

    Green Chemistry Approaches : The use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG-400), and solvent-free reaction conditions are central to sustainable synthesis. ekb.egrsc.org Future research will likely expand the use of such green alternatives in the synthesis of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine and its derivatives, aiming to prevent or reduce waste production. researchgate.netrsc.org

    Advanced Catalysis : The development of novel catalysts, including iodine-catalyzed three-component reactions and palladium-catalyzed cross-coupling, enables the efficient formation and functionalization of the pyrazolo[1,5-a]pyrimidine core. nih.govrsc.org These methods allow for the introduction of diverse functional groups, which is crucial for creating structural diversity and enhancing biological activity. nih.govnih.gov

    Synthetic StrategyKey AdvantagesExample Condition/ReagentReference
    Microwave-Assisted SynthesisReduced reaction times, higher yields, enhanced regioselectivityMicrowave irradiation of aminopyrazoles and 1,3-biselectrophiles nih.govnih.gov
    One-Pot CyclizationHigh efficiency, reduced waste, simplified workupAmino pyrazoles, enaminones, and sodium halides in a single vessel nih.gov
    Green SolventsReduced environmental impact, safer reaction conditionsPolyethylene glycol (PEG-400) as a reaction solvent ekb.eg
    Palladium-Catalyzed Cross-CouplingEnables diverse functionalization for SAR studiesSonogashira couplings with Pd catalysts nih.gov

    Strategies for Improving Drug Selectivity and Overcoming Resistance

    A primary challenge in the development of kinase inhibitors, a major application for pyrazolo[1,5-a]pyrimidine derivatives, is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicity. tandfonline.comnih.gov Furthermore, acquired drug resistance is a significant limitation to the long-term efficacy of anticancer therapies. rsc.orgmdpi.com

    Future strategies to address these issues include:

    Targeting Specific Kinase Conformations : Many kinase inhibitors compete with ATP in the highly conserved active site. tandfonline.com A promising strategy to enhance selectivity is to design molecules that bind to less conserved, inactive conformations of a kinase, such as the "DFG-out" state. nih.govacs.org This approach can provide a desirable pharmacological profile by targeting structural features unique to a specific kinase or kinase subfamily. nih.gov

    Exploiting Subtle Active Site Differences : Detailed bioinformatic and structural analyses of the kinome have revealed subtle differences among kinase active sites that can be exploited for selective targeting. tandfonline.com Designing inhibitors that interact with unique residues, such as the "gatekeeper" residue, can filter out binding to a large portion of the kinome. tandfonline.com

    Developing Bivalent and Allosteric Inhibitors : Bivalent inhibitors, which tether a pyrazolopyrimidine core to a second moiety (like a peptide) that targets an adjacent site on the kinase, can achieve exceptional selectivity. tandfonline.com Allosteric inhibitors, which bind to sites outside the ATP-binding pocket, represent another avenue to achieve high selectivity and potentially overcome resistance mutations that occur in the ATP-binding site. acs.org

    Targeting Substrate-Binding Sites : The substrate-binding site of kinases is generally less conserved than the ATP-binding site, offering a compelling opportunity for developing highly selective inhibitors. rsc.org While historically challenging, emerging technologies are renewing interest in substrate-based inhibition as a strategy to improve selectivity and combat drug resistance. rsc.org

    Reversing Multidrug Resistance (MDR) : Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. mdpi.com Future research could explore whether this compound derivatives can be designed to possess dual functionality: inhibiting their primary cancer target while also reversing P-gp-mediated drug efflux. mdpi.com

    Exploration of New Macromolecular Targets

    The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure known to interact with a variety of macromolecular targets, primarily protein kinases. nih.gov However, the full therapeutic potential of this scaffold is likely untapped. The post-genome era has unveiled a vast number of potential therapeutic targets, many of which involve protein-protein or protein-nucleic acid interactions that are difficult to modulate with traditional small molecules. nih.gov

    Emerging areas for target exploration include:

    Broadening the Kinase Target Scope : While derivatives have shown potent inhibition of kinases like Tropomyosin receptor kinases (Trks), EGFR, B-Raf, and CDKs, many other kinases implicated in disease remain to be explored. nih.govmdpi.com Systematic screening of this compound libraries against the human kinome could identify novel and potent inhibitors for cancers and other diseases.

    Targeting Protein-Protein Interactions (PPIs) : The large, flat surfaces involved in protein-protein interactions have traditionally been considered "undruggable" by small molecules. merck.com However, larger, more complex molecules like macrocyclic peptides are showing promise. merck.com The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core could serve as a foundational scaffold for designing novel inhibitors that disrupt disease-relevant PPIs.

    Novel Receptor Targets : Beyond kinases, other receptor families present opportunities. For example, the metabotropic glutamate (B1630785) receptor 1 (mGluR1) and the folate receptor (FR) are overexpressed in certain cancers and are being explored as targets for drug delivery. acs.org Functionalizing the pyrazolo[1,5-a]pyrimidine scaffold with ligands for such receptors could enable targeted drug delivery. acs.org

    Target ClassSpecific Example(s)Therapeutic RelevanceReference
    Protein KinasesTrkA, TrkB, TrkC, EGFR, B-Raf, MEK, CDKs, Pim-1Oncology, targeted cancer therapy nih.govmdpi.com
    Drug Efflux PumpsP-glycoprotein (P-gp)Overcoming multidrug resistance in cancer mdpi.com
    G-Protein Coupled Receptors (GPCRs)Metabotropic glutamate receptor 1 (mGluR1)Potential target for melanoma and triple-negative breast cancer acs.org
    Membrane ReceptorsFolate Receptor (FR)Target for drug delivery to various cancer cells acs.org

    Integration with Advanced Material Sciences

    The unique chemical and photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold have attracted significant attention in material science. nih.gov This opens up avenues for this compound beyond its traditional role as a pharmaceutical intermediate.

    Potential applications include:

    Organic Electronics : Pyrazolo[1,5-a]pyrimidines and their analogues have been investigated for use in organic light-emitting diodes (OLEDs) and as semiconductor materials. rsc.org The rigid, planar, and electron-deficient nature of the nitro-substituted ring system could be exploited to develop new organic electronic materials with unique optical and electrical properties.

    High-Performance Polymers : In the chemical industry, there is speculation that the compound could serve as an additive to create high-performance engineering plastics, potentially enhancing their strength, toughness, and resistance to chemical corrosion. xsu.com

    Advanced Nanomaterials : The scaffold could be used in the synthesis of novel nanomaterials. xsu.com For instance, pyrazolo[1,5-a]pyrimidine-based dendritic architectures have been proposed for applications in both material science and medicine. rsc.org

    Q & A

    Q. What are the common synthetic routes for 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine?

    Q. How is structural confirmation performed for pyrazolo[1,5-a]pyrimidine derivatives?

    Structural elucidation relies on spectroscopic methods:

    • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions and aromaticity. For example, 13^{13}C NMR can distinguish between nitrile (C≡N) and carbonyl (C=O) groups in carboxamide derivatives .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
    • Infrared (IR) Spectroscopy : Functional groups like nitro (NO2_2) and chloro (Cl) exhibit characteristic absorption bands (e.g., NO2_2 stretching at ~1520 cm1^{-1}) .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yields in pyrazolo[1,5-a]pyrimidine synthesis?

    • Solvent Selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction rates by stabilizing intermediates .
    • Temperature Control : Reflux (~80–100°C) is optimal for cyclocondensation, while lower temperatures (25–50°C) minimize side reactions in coupling steps .
    • Catalysis : Bases like K2_2CO3_3 facilitate deprotonation in nucleophilic substitution reactions .

    Example : In the synthesis of 7-substituted carboxamides, using pyridine as both solvent and base increased yields to 70% compared to 50% in ethanol .

    Q. How should researchers address discrepancies in spectroscopic data during characterization?

    Contradictions in NMR or MS data often arise from:

    • Tautomerism : Pyrazolo[1,5-a]pyrimidines may exhibit keto-enol tautomerism, altering peak positions. Compare data with literature analogs (e.g., 7-amino derivatives ).
    • Impurity Interference : Recrystallization (e.g., from ethanol or DMF) and column chromatography improve purity .
    • Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.